molecular formula C8H11NO2S B14308612 O-(5-Oxocyclopent-1-en-1-yl) dimethylcarbamothioate CAS No. 112621-52-0

O-(5-Oxocyclopent-1-en-1-yl) dimethylcarbamothioate

Katalognummer: B14308612
CAS-Nummer: 112621-52-0
Molekulargewicht: 185.25 g/mol
InChI-Schlüssel: RSBUVXZRSFDINE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

O-(5-Oxocyclopent-1-en-1-yl) dimethylcarbamothioate is a chemical compound known for its unique structure and properties It is characterized by the presence of a 5-oxocyclopent-1-en-1-yl group attached to a dimethylcarbamothioate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of O-(5-Oxocyclopent-1-en-1-yl) dimethylcarbamothioate typically involves the reaction of 5-oxocyclopent-1-en-1-yl derivatives with dimethylcarbamothioate precursors. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction. The process may involve heating the reaction mixture to specific temperatures to achieve optimal yields .

Industrial Production Methods

Industrial production methods for this compound are designed to maximize efficiency and yield. These methods often involve large-scale reactors and continuous flow systems to ensure consistent production. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings to maintain product quality and safety .

Analyse Chemischer Reaktionen

Types of Reactions

O-(5-Oxocyclopent-1-en-1-yl) dimethylcarbamothioate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Amines, thiols

The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures, specific solvents, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new carbamothioate derivatives .

Wissenschaftliche Forschungsanwendungen

O-(5-Oxocyclopent-1-en-1-yl) dimethylcarbamothioate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of O-(5-Oxocyclopent-1-en-1-yl) dimethylcarbamothioate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to O-(5-Oxocyclopent-1-en-1-yl) dimethylcarbamothioate include:

Uniqueness

This compound is unique due to its specific combination of the 5-oxocyclopent-1-en-1-yl group and the dimethylcarbamothioate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Eigenschaften

CAS-Nummer

112621-52-0

Molekularformel

C8H11NO2S

Molekulargewicht

185.25 g/mol

IUPAC-Name

O-(5-oxocyclopenten-1-yl) N,N-dimethylcarbamothioate

InChI

InChI=1S/C8H11NO2S/c1-9(2)8(12)11-7-5-3-4-6(7)10/h5H,3-4H2,1-2H3

InChI-Schlüssel

RSBUVXZRSFDINE-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C(=S)OC1=CCCC1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.